molecular formula C10H11BrO2 B1463919 Methyl 4-bromo-2-ethylbenzoate CAS No. 194487-79-1

Methyl 4-bromo-2-ethylbenzoate

Cat. No. B1463919
M. Wt: 243.1 g/mol
InChI Key: FFVNCXKOXIRVHQ-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-ethylbenzoate is a chemical compound with the CAS Number: 194487-79-1 . It has a molecular weight of 243.1 . The IUPAC name for this compound is methyl 4-bromo-2-ethylbenzoate . The Inchi Code for this compound is 1S/C10H11BrO2/c1-3-7-6-8 (11)4-5-9 (7)10 (12)13-2/h4-6H,3H2,1-2H3 .


Molecular Structure Analysis

The molecular structure of Methyl 4-bromo-2-ethylbenzoate is represented by the Inchi Code: 1S/C10H11BrO2/c1-3-7-6-8 (11)4-5-9 (7)10 (12)13-2/h4-6H,3H2,1-2H3 . This indicates that the compound consists of 10 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

Methyl 4-bromo-2-ethylbenzoate is stored at a temperature of 2-8°C . The compound is shipped at room temperature .

Scientific Research Applications

  • Specific Scientific Field: Material Science, specifically Photoactive Materials .
  • Summary of the Application: Methyl 4-bromo-2-ethylbenzoate has been used in the synthesis of a novel ortho-fluoroazobenzene . Photoactive materials are appealing for a wide variety of applications including separations, advanced sensors, drug delivery, data storage, and molecular switches .
  • Results or Outcomes: The molecule was found to be photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .

Safety And Hazards

The safety information for Methyl 4-bromo-2-ethylbenzoate includes several hazard statements: H315, H319, H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P305, P351, P338 , which suggest avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

methyl 4-bromo-2-ethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-3-7-6-8(11)4-5-9(7)10(12)13-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVNCXKOXIRVHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromo-2-ethylbenzoate

Synthesis routes and methods I

Procedure details

Charged compound 4-bromo-2-ethylbenzoic acid (2.05 g, 9.58 mmol) and methanol (20 mL) to a flask, SOCl2 (3.42 g, 28.74 mmol) was added slowly at 0° C. The reaction mixture was heated to 70° C. for three hour. Solvent was removed and the residue was dissolved in CH2Cl2, filtered, the filtrate was concentrated to a residue which was purified by flash column chromatograph to give 1.9 g of the title compound (87%).
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
3.42 g
Type
reactant
Reaction Step Two
Yield
87%

Synthesis routes and methods II

Procedure details

To a solution of 4-bromo-2-ethyl-benzoic acid (1.35 g, 5.89 mmol) in MeOH (40 mL) was added H2SO4 (1 drop). The mixture was stirred at 90° C. for 48 hours, at which time the volatiles were removed in vacuo. The residue was dissolved in Et2O, washed with satd NaHCO3 and brine, dried over MgSO4, and concentrated to a clear oil (1.01 g, 70%).
Quantity
1.35 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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